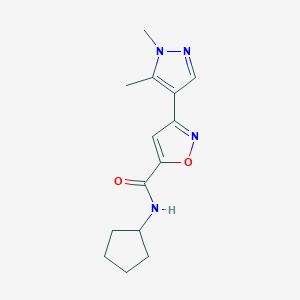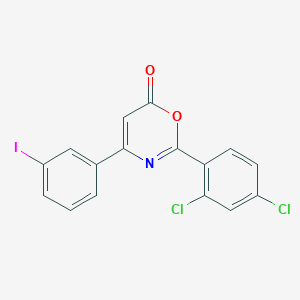![molecular formula C16H19NO3S B4652187 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4652187.png)
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
説明
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, also known as MMB, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential therapeutic applications. MMB belongs to the class of arylsulfonamide compounds, which have been found to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, and antitumor properties.
科学的研究の応用
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for the development of antibacterial agents. Additionally, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been found to exhibit anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and histone deacetylase. Carbonic anhydrase is an enzyme that plays a role in the regulation of pH in cells, while histone deacetylase is involved in the regulation of gene expression. Inhibition of these enzymes by 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide could lead to the disruption of cellular processes that are essential for the survival and growth of cancer cells and bacteria.
Biochemical and Physiological Effects:
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In cancer cells, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has also been found to inhibit the migration and invasion of cancer cells, which are processes that are important for the spread of cancer. In bacteria, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to disrupt the cell membrane, leading to cell death. Additionally, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in lab experiments is its broad range of biological activities. 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide exhibits anticancer, antibacterial, and anti-inflammatory properties, making it a versatile compound for studying various biological processes. However, one limitation of using 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with. Additionally, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. One area of research could be the development of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide-based antibacterial agents. 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to exhibit activity against a range of bacteria, making it a promising candidate for the development of new antibacterial drugs. Another area of research could be the study of the mechanism of action of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in cancer cells. Understanding how 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide induces cell cycle arrest and apoptosis could lead to the development of new cancer treatments. Additionally, the development of new formulations of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide that improve its solubility and reduce its cytotoxicity could expand its use in lab experiments.
特性
IUPAC Name |
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-3-7-15(8-4-13)20-12-11-17-21(18,19)16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDDQPWNFCVENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4652108.png)
![5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4652109.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4652130.png)
![1,7-diethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4652150.png)
![4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4652178.png)

![3-({[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4652185.png)

![2-[(2-methoxyethyl)amino]-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4652202.png)
![6-({[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4652208.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B4652217.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4652218.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazole](/img/structure/B4652230.png)